molecular formula C22H24N2O2S2 B3006515 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 920212-91-5

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No. B3006515
CAS RN: 920212-91-5
M. Wt: 412.57
InChI Key: GZGXGLKNQPDMRE-UHFFFAOYSA-N
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Description

The compound "N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide" is a benzamide derivative with potential biological significance. Benzamide derivatives are known for their diverse biological activities, including anticancer properties, and are often used in medicinal chemistry for drug development .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the coupling of benzoyl intermediates with various amines or thiol-containing compounds. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a method that could potentially be adapted for the synthesis of the compound . Another relevant synthesis method involved the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole, which could be a precursor step in the synthesis of the target compound .

Molecular Structure Analysis

Benzamide derivatives often exhibit interesting structural characteristics due to the presence of aromatic rings and heteroatoms like nitrogen and sulfur, which can engage in various non-covalent interactions. For example, N-(thiazol-2-yl)benzamide derivatives have been shown to form supramolecular gels, with methyl functionality and S=O interactions playing a role in their gelation behavior . The molecular structure of the target compound would likely exhibit similar interactions, contributing to its physicochemical properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including tranamidation, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide reacting with PdCl2 . The presence of a tetrahydrofuran moiety in the target compound could also influence its reactivity, potentially offering unique sites for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of dimethyl groups and a tetrahydrofuran moiety could affect the compound's lipophilicity, solubility, and stability. The compound's biological activity could be predicted by ADMET properties, as computational studies have shown good oral drug-like behavior for similar compounds . Additionally, the thermal stability and fragmentation patterns of benzamide derivatives can be studied using thermal analysis, providing insights into their behavior under various conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of compounds related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide involves coupling bases with acid chlorides and is characterized using techniques like infrared spectroscopy, NMR spectroscopy, and mass spectrometry. For example, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared using similar methods (Lynch et al., 2006).
  • Crystal Structure Analysis : The crystal structure of related compounds, such as N-(thiazol-2-yl)benzamide derivatives, is studied using X-ray crystallography. These studies reveal how molecular interactions like π-π interactions and S⋯O interactions contribute to their properties (Yadav & Ballabh, 2020).

Biological and Medicinal Applications

  • Anticancer Properties : Certain benzamide derivatives with structures similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide show promising anticancer activities. They have been evaluated against various human cancer cell lines, displaying significant inhibitory effects (Tiwari et al., 2017).
  • Antimicrobial Activity : The synthesis of thiazole derivatives, a category to which N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide belongs, has been explored for their antimicrobial properties. Some of these derivatives exhibit higher potency than reference drugs against pathogenic strains (Bikobo et al., 2017).

Advanced Imaging and Diagnostic Applications

  • PET Imaging : Compounds structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide are used in the development of ligands for positron emission tomography (PET) imaging of brain receptors. Their binding affinities and suitability for imaging specific brain receptors have been studied (Fujinaga et al., 2012).

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S2/c1-14-9-10-15(2)20-19(14)23-22(28-20)24(13-17-7-5-11-26-17)21(25)16-6-4-8-18(12-16)27-3/h4,6,8-10,12,17H,5,7,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGXGLKNQPDMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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